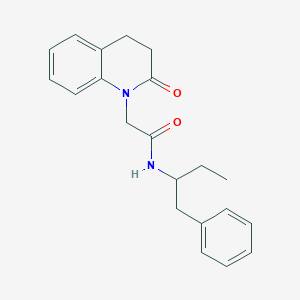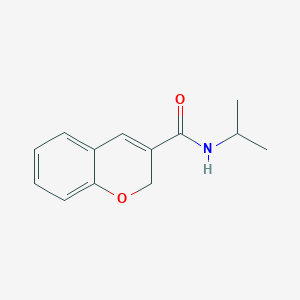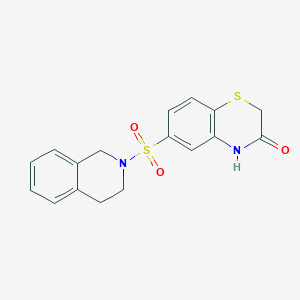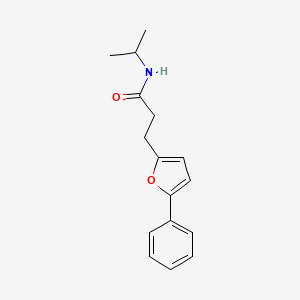
N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,4-dimethoxyphenyl)-N~2~-(2-thienylsulfonyl)glycinamide, commonly known as DTG, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DTG is a member of the glycine receptor family and is believed to have inhibitory effects on the central nervous system.
Mecanismo De Acción
DTG is believed to have inhibitory effects on the central nervous system by binding to the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in the transmission of inhibitory signals in the central nervous system. DTG binds to the glycine receptor and enhances its inhibitory effects, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
DTG has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is involved in the transmission of inhibitory signals. DTG has also been shown to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the transmission of excitatory signals. In addition, DTG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTG has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. DTG has also been extensively studied in animal models, which makes it a useful tool for studying the central nervous system. However, there are also some limitations to using DTG in lab experiments. DTG has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, DTG has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are a number of future directions for research on DTG. One area of research is the development of more potent and selective glycine receptor agonists. Another area of research is the study of the long-term effects of DTG on the central nervous system. In addition, DTG has been shown to have potential therapeutic effects in a number of neurological disorders, and further research is needed to explore its potential use as a therapeutic agent.
Métodos De Síntesis
DTG can be synthesized by reacting 3,4-dimethoxyaniline with 2-thiophenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with glycine methyl ester hydrochloride to obtain DTG. The yield of DTG obtained from this method is around 70%.
Aplicaciones Científicas De Investigación
DTG has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. DTG has also been studied for its potential use in the treatment of opioid addiction and withdrawal. In addition, DTG has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-20-11-6-5-10(8-12(11)21-2)16-13(17)9-15-23(18,19)14-4-3-7-22-14/h3-8,15H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZEVXOBIGGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-2-(thiophene-2-sulfonamido)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)